molecular formula C7H4I2O2 B077767 2,5-Diiodobenzoic acid CAS No. 14192-12-2

2,5-Diiodobenzoic acid

Cat. No.: B077767
CAS No.: 14192-12-2
M. Wt: 373.91 g/mol
InChI Key: NSKPFWAAYDFCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diiodobenzoic acid is an organic compound with the molecular formula C7H4I2O2. It is a derivative of benzoic acid where two iodine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its significant applications in organic synthesis and analytical chemistry due to its unique chemical properties .

Safety and Hazards

2,5-Diiodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also a specific target organ toxicant after single exposure, with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diiodobenzoic acid can be synthesized through various methods. One common approach involves the iodination of benzoic acid derivatives. For instance, this compound can be prepared by the reaction of benzoic acid with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as nitric acid or hydrogen peroxide for iodination.

    Nucleophiles: For substitution reactions.

Major Products:

    Substituted Benzoic Acids: Resulting from nucleophilic substitution.

    Alkyne Derivatives: From coupling reactions with terminal alkynes.

Comparison with Similar Compounds

  • 2-Iodobenzoic Acid
  • 3-Iodobenzoic Acid
  • 4-Iodobenzoic Acid
  • 2,3,5-Triiodobenzoic Acid
  • 3,5-Diiodosalicylic Acid

Comparison: 2,5-Diiodobenzoic acid is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it undergoes. For example, 2-iodobenzoic acid and 3-iodobenzoic acid have different reactivity patterns due to the position of the iodine atom on the benzene ring. The presence of two iodine atoms in this compound makes it particularly useful in coupling reactions and complex formation compared to its mono-iodinated counterparts .

Properties

IUPAC Name

2,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKPFWAAYDFCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161858
Record name Benzoic acid, 2,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14192-12-2
Record name 2,5-Diiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14192-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diiodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14192-12-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIIODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GD4M9C3GV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diiodobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,5-Diiodobenzoic acid
Reactant of Route 3
2,5-Diiodobenzoic acid
Reactant of Route 4
Reactant of Route 4
2,5-Diiodobenzoic acid
Reactant of Route 5
2,5-Diiodobenzoic acid
Reactant of Route 6
2,5-Diiodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.